2-Nitrophenethyl alcohol
Overview
Description
2-Nitrophenethyl alcohol is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is a nitrated alcohol . It is used for R&D purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 2-Nitrophenethyl alcohol consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChIKey for this compound is SLRIOXRBAPBGEI-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-Nitrophenethyl alcohol, being a nitrated alcohol, can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents can convert it to aldehydes or ketones .
Physical And Chemical Properties Analysis
2-Nitrophenethyl alcohol appears as a yellow viscous liquid . It has a melting point of 2°C and a boiling point of 267°C . Its density is 1.19 g/mL at 25°C .
Scientific Research Applications
1. Photoaffinity Labeling and Crosslinking in Biomolecules
2-Nitrobenzyl alcohol (NB), a derivative of 2-Nitrophenethyl alcohol, is used as a photoreactive group with amine selectivity. This makes it valuable in photoaffinity labeling and crosslinking of biomolecules, demonstrating its potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
2. Chemical Synthesis of Indole Derivatives
Ruthenium-catalyzed dehydrogenative N-heterocyclization uses 2-nitrophenethyl alcohols to produce indole derivatives, important compounds in organic chemistry and pharmaceuticals (Tsuji et al., 1990).
3. Photochemical Reaction Mechanisms
2-Nitrobenzyl alcohol, a variant of 2-Nitrophenethyl alcohol, is involved in photochemical reactions, creating nitroso compounds via dual proton transfer. This insight into reaction mechanisms is crucial for understanding and designing photochemical processes (Gáplovský et al., 2005).
4. Biodegradation of Environmental Pollutants
2-Nitrophenethyl alcohol derivatives like 2-nitrotoluene are degraded by microorganisms, offering an effective method for environmental detoxification. Studies on the degradation of such compounds by immobilized cells highlight the potential for bioremediation applications (Mulla et al., 2013).
5. Catalysis in Organic Reactions
Nitroxyl radicals derived from 2-Nitrophenethyl alcohol are used as catalysts in the oxidation of alcohols. This demonstrates their importance in catalysis, particularly in the synthesis of carbonyl compounds from alcohols (Shibuya et al., 2006).
6. Tautomeric Studies in Organic Chemistry
2-Nitrophenethyl alcohol derivatives are used in studies of tautomerism, such as in 2-nitrovinyl alcohol and related compounds. Understanding these tautomeric processes is vital for advancing organic chemistry (Lammertsma & Bharatam, 2000).
7. Synthesis of Glycosides
2-Nitro thioglycosides, derived from 2-nitrophenethyl alcohols, are used in the synthesis of glycosides, especially in the production of 2-acetamido glycosides. This has implications in medicinal chemistry and drug design (Barroca & Schmidt, 2004).
Safety And Hazards
properties
IUPAC Name |
2-(2-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRIOXRBAPBGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID2025763 | |
Record name | 2-(2-Nitrophenyl)ethanol | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Boiling Point |
513 °F at 760 mmHg (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Density |
1.19 (NTP, 1992) - Denser than water; will sink | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Vapor Pressure |
1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Product Name |
2-Nitrophenethyl alcohol | |
CAS RN |
15121-84-3, 68966-80-3 | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
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Record name | 2-Nitrobenzeneethanol | |
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Record name | 2-Nitrophenethyl alcohol | |
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Record name | Benzeneethanol, ar-nitro- | |
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Record name | Benzeneethanol, 2-nitro- | |
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Record name | 2-(2-Nitrophenyl)ethanol | |
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Record name | 2-nitrophenethyl alcohol | |
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Record name | Ar-nitrophenethyl alcohol | |
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Record name | 2-NITROPHENETHYL ALCOHOL | |
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Melting Point |
36 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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